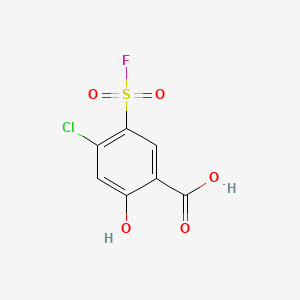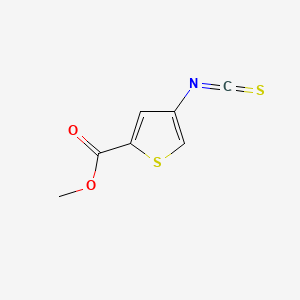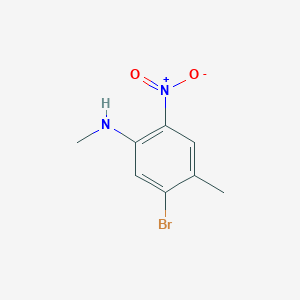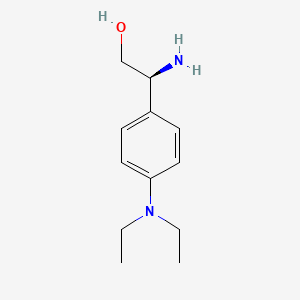
4-Chloro-5-(fluorosulfonyl)-2-hydroxybenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid is a multifaceted compound with significant applications in various scientific fields. This compound is characterized by its chloro, fluorosulfonyl, and hydroxy functional groups attached to a benzoic acid core. Its unique structure makes it a valuable reagent in organic synthesis, chemical biology, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives followed by the introduction of fluorosulfonyl and hydroxy groups. One common method involves the chlorination of 2-hydroxybenzoic acid, followed by a fluorosulfonylation reaction using reagents like fluorosulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydroxide (NaOH) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis as a building block for the construction of complex molecules. Its fluorosulfonyl group is particularly useful in click chemistry approaches for linking small molecules to proteins or nucleic acids.
Biology: In chemical biology, 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid is employed in the modification of biomolecules, facilitating the study of biological processes and interactions.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism by which 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological activity.
Comparison with Similar Compounds
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid
Uniqueness: 4-Chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid stands out due to its combination of chloro, fluorosulfonyl, and hydroxy groups, which provide unique reactivity and versatility compared to similar compounds
This comprehensive overview provides a detailed understanding of 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H4ClFO5S |
|---|---|
Molecular Weight |
254.62 g/mol |
IUPAC Name |
4-chloro-5-fluorosulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12) |
InChI Key |
IMXWIKAQUWPZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)F)Cl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]](/img/structure/B15320402.png)
![tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate](/img/structure/B15320413.png)


![2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid](/img/structure/B15320432.png)
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride](/img/structure/B15320440.png)

![(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine](/img/structure/B15320442.png)

